3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes a bromophenyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrimidine Moiety: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the pyrimidine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the piperidine and pyrimidine moieties can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
- 3-(2-Fluorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one imparts unique properties such as increased molecular weight and potential for specific interactions that are not possible with chlorine or fluorine analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H25BrN4O |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H25BrN4O/c1-15-12-22-20(23-13-15)24(2)17-7-5-11-25(14-17)19(26)10-9-16-6-3-4-8-18(16)21/h3-4,6,8,12-13,17H,5,7,9-11,14H2,1-2H3 |
InChI Key |
KTKUTZNDMIFUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CCC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.